molecular formula C10H15ClN2O B2399725 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride CAS No. 2059971-68-3

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride

Cat. No.: B2399725
CAS No.: 2059971-68-3
M. Wt: 214.69
InChI Key: BEBJRQAHIUTZLH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBJRQAHIUTZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reductive amination represents the most scalable route, leveraging imine formation followed by borohydride-mediated reduction. A representative protocol from recent scale-up efforts involves:

Key Steps :

  • Iminium Formation : Reacting 5,6,7,8-tetrahydroquinolin-8-one with (1S)-1-(4-methoxyphenyl)ethylamine in dichloromethane (DCM) generates the imine intermediate.
  • Methylation : Treating the imine with formaldehyde and sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) introduces the N-methyl group.
  • Salt Formation : Final treatment with hydrochloric acid yields the hydrochloride salt.

Optimization Insights :

  • Solvent Selection : DCE enhances reaction homogeneity and minimizes side reactions compared to tetrahydrofuran (THF).
  • Exotherm Management : Slow addition of amines (45 min) controls temperature spikes during imine reduction.
  • Workup Efficiency : Basification with NaOH (pH ≥ 12) and sequential DCM extractions achieve >95% recovery.

Performance Metrics :

Parameter Value Source
Yield (Overall) 57–62%
Purity (HPLC) >98%
Reaction Time 22–24 h

This method’s robustness makes it suitable for kilogram-scale production, though STAB’s cost and moisture sensitivity necessitate stringent inert conditions.

Multi-Step Cyclization and Functionalization

An alternative pathway constructs the tetrahydroquinoline ring de novo, followed by late-stage aminomethylation:

Sequence Overview :

  • Cyclization : Friedel–Crafts acylation of cyclohexene derivatives forms the quinoline skeleton.
  • Hydroxylation : Selective oxidation at C2 introduces the hydroxyl group.
  • Aminomethylation : Nucleophilic substitution with cyanomethylamine, followed by reduction, installs the aminomethyl moiety.

Critical Adjustments :

  • Oxidation Catalysts : Manganese(III) acetate improves regioselectivity for C2 hydroxylation (85:15 C2:C4 ratio).
  • Reduction Conditions : Palladium-on-carbon (Pd/C) under hydrogen selectively reduces nitriles to amines without over-reducing the quinoline ring.

Challenges :

  • Byproduct Formation : Competing C4 hydroxylation (15%) necessitates chromatographic purification.
  • Cyanide Handling : Requires specialized infrastructure for safe cyanomethylamine use.

Reaction Optimization and Process Considerations

Solvent and Reagent Impact

Solvent Screening :

Solvent Conversion (%) Purity (%) Notes
DCE 98 97 Optimal for STAB
THF 76 88 Side product formation
MeCN 82 91 Slow reaction rate

Data from highlight DCE’s superiority in balancing reactivity and selectivity.

Borohydride Alternatives :

Reagent Yield (%) Cost ($/kg)
Sodium triacetoxyborohydride 62 320
Sodium cyanoborohydride 58 280
Borane–tetrahydrofuran 51 190

STAB remains preferred despite higher cost due to superior functional group tolerance.

Industrial-Scale Refinements

Case Study : A 10-kg batch synthesis implemented:

  • Continuous Distillation : Removes ethanol byproduct during imine formation, shifting equilibrium toward product.
  • MTBE Crystallization : Crude product stirred in methyl tert-butyl ether (MTBE) achieves 99.5% purity without chromatography.
  • In-Line pH Monitoring : Automated NaOH addition during workup minimizes manual intervention.

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI) : m/z 214.69 [M + H]⁺ (calc. 214.69).
  • ¹H NMR (D₂O) : δ 1.65–1.78 (m, 4H, cyclohexyl), 3.12 (s, 2H, CH₂NH₂), 6.95 (d, J = 8.5 Hz, 1H, aromatic).

Purity Protocols :

  • HPLC : C18 column, 50–95% MeOH/H₂O gradient, retention time = 5.736 min.
  • Karl Fischer Titration : <0.1% water content in final API.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 188.67 g/mol
  • CAS Number : 2059971-68-3

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of an amino group enhances its interaction with biological targets.

Pharmacological Studies

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride has been investigated for its potential pharmacological effects:

  • Anti-ulcer Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit anti-ulcer properties. For instance, studies have shown that related compounds can inhibit gastric acid secretion and promote mucosal defense mechanisms .
  • Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example:

CompoundBiological Activity
8-Amino-5,6,7,8-tetrahydroquinolineAnti-secretory and gastric anti-histamine activity
3-Methyl derivativesPotential anti-cancer properties

These derivatives are synthesized through modifications of the amino group or the tetrahydroquinoline ring structure.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how changes in the chemical structure affect biological activity. Research has focused on:

  • Modifying substituents at various positions on the tetrahydroquinoline ring.
  • Evaluating the impact of these modifications on receptor binding affinity and efficacy.

For instance, a study highlighted the importance of the amino group in enhancing the binding affinity to specific receptors involved in neuropharmacology .

Case Study 1: Anti-Ulcer Activity

In a controlled study, this compound was tested for its ability to reduce gastric ulcers in animal models. The results indicated a significant reduction in ulcer incidence compared to control groups, suggesting its potential as an anti-ulcer agent.

Case Study 2: Neuroprotective Effects

A series of experiments were conducted to evaluate the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in decreased markers of oxidative stress and improved neuronal survival rates.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on the specific application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
  • CAS Number : 2059971-68-3
  • Molecular Formula : C₁₀H₁₅ClN₂O
  • Molecular Weight : 214.69 g/mol
  • Structure: Comprises a tetrahydroquinoline core (a bicyclic system with a partially saturated quinoline backbone), an aminomethyl (-CH₂NH₂) substituent at position 3, and a hydroxyl (-OH) group at position 2. The hydrochloride salt enhances solubility and stability.

This suggests that similar analytical methods are likely employed for purity and structural confirmation of the target compound.

Key Structural and Functional Analogues

The following compounds share structural motifs (e.g., tetrahydroquinoline backbone, aminomethyl groups, or hydrochloride salts) or pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes (Inferred from Evidence)
This compound C₁₀H₁₅ClN₂O 214.69 Tetrahydroquinoline core, -OH at C2, -CH₂NH₂ at C3 Potential CNS activity (structural similarity to neuroactive agents)
7-[(3-Aminomethyl)phenoxy)methyl]quinolin-2-amine dihydrochloride (10) C₁₈H₂₀Cl₂N₄O 383.29 Quinoline core, aminomethylphenoxy substituent Neuronal inhibitors; substituents may enhance target binding
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride C₇H₁₀ClF₃N₄ 250.63 Triazolo-pyrazine fused with tetrahydroquinoline Enhanced metabolic stability due to trifluoromethyl group
6-(Aminomethyl)isoquinolin-1-amine hydrochloride C₁₀H₁₂ClN₃ 209.68 Isoquinoline core (isomeric to quinoline), aminomethyl Potential kinase or receptor modulation
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride C₁₁H₁₆ClN₂O₂ 258.71 Tetrahydroquinolinone core, aminoethoxy side chain Improved solubility and CNS penetration via ether linkage
Structural and Functional Analysis

Core Scaffold Variations: Tetrahydroquinoline vs. Substituent Effects:

  • The aminomethyl group at C3 (target compound) may enhance interactions with polar residues in binding pockets compared to bulkier substituents (e.g., trifluoromethyl in ).
  • Hydroxyl vs. Amine Groups : The -OH at C2 (target) could participate in hydrogen bonding, whereas amine groups (e.g., in ) may facilitate salt bridge formation.

Pharmacokinetic Properties: Hydrochloride Salts: All listed compounds are hydrochloride salts, improving aqueous solubility and bioavailability.

Synthetic Complexity :

  • The target compound’s synthesis likely involves reductive amination or nucleophilic substitution (analogous to ), whereas triazolo-pyrazine derivatives () require multi-step heterocyclic ring formation.

Biological Activity

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₀H₁₅ClN₂O
  • Molecular Weight : 214.69 g/mol
  • CAS Number : 2059971-68-3

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains. The results showed notable inhibition zones for Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases. A detailed study reported a significant reduction in cell viability in treated cancer cells compared to controls.

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : It may alter key signaling pathways involved in cell survival and proliferation.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal tested the efficacy of this compound against clinical isolates of bacteria. The results supported its potential use as an alternative treatment for antibiotic-resistant infections.

Study on Anticancer Activity

Another study focused on the anticancer effects of the compound on various human cancer cell lines. The findings suggested that it could be developed into a novel chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells.

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsProductYield (%)Reference
HydrogenationH₂ (1 atm), Pd/C, MeOHTetrahydroquinoline scaffold85–92
AminomethylationFormaldehyde, NaBH₃CN, HClTarget compound70–75

Q. Table 2: Stability Profile in Aqueous Solutions

pHTemperatureHalf-Life (hr)Major Degradant
4.04°C48None detected
7.425°C12N-Oxide derivative
9.025°C2Ring-opened amide
Data derived from

Q. Table 3: Comparative Reactivity with Nucleophiles

NucleophileReaction SiteProductYield (%)
NH₃ (aq)AminomethylPrimary amine65
NaSHC8 positionThiol derivative40

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